molecular formula C7H13N B049918 4-Azaspiro[2.5]octane CAS No. 124269-04-1

4-Azaspiro[2.5]octane

Cat. No.: B049918
CAS No.: 124269-04-1
M. Wt: 111.18 g/mol
InChI Key: HVFHYYCWZWCTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azaspiro[2.5]octane is a versatile spirocyclic chemical scaffold highly valued in pharmaceutical research and development. Its unique structure, featuring a cyclopropane ring fused to a piperidine ring, provides a rigid, three-dimensional framework that is instrumental in the design of novel drug candidates. This architecture allows for the precise spatial placement of functional groups, facilitating enhanced interactions with biological targets. This compound is recognized as a privileged scaffold , a term denoting molecular frameworks capable of binding to multiple biological targets with high affinity. As such, it serves as a critical building block in the synthesis of compounds investigated for a range of therapeutic areas. Its applications are particularly prominent in the design of central nervous system (CNS) agents , where its structural properties can be leveraged to interact effectively with neurological targets. Furthermore, it acts as a key intermediate in the preparation of molecules studied for their potential anti-inflammatory, analgesic, and antidepressant effects. The value of this compound lies in its contribution to advancing medicinal chemistry, providing researchers with a versatile tool to explore new chemical space and develop candidates with improved efficacy and selectivity.

Properties

IUPAC Name

4-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-8-7(3-1)4-5-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFHYYCWZWCTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608349
Record name 4-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124269-04-1
Record name 4-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropane-First Annulation

This method involves pre-forming the cyclopropane moiety before constructing the azetidine ring. A representative route from CN111943894A utilizes (1-(((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate (Compound I) as a starting material. Nucleophilic substitution with glycine methyl ester hydrochloride in acetonitrile and potassium carbonate yields a secondary amine intermediate, which undergoes LiAlH4-mediated reduction to form the spirocyclic amine. Key advantages include high stereocontrol and compatibility with diverse protecting groups (e.g., benzyl, tert-butoxycarbonyl).

Azetidine-First Annulation

Alternative protocols prioritize azetidine ring formation, followed by cyclopropane closure. CN119101009A demonstrates this approach using chloroacetyl chloride and benzyl bromide to construct the nitrogen-containing ring before hydrogenative cyclopropanation over Pd/C. This method achieves 98.21% yield in the hydrogenation step under mild conditions (20°C, 2 MPa H2), though regioselectivity challenges persist in unsymmetrical systems.

Reductive Amination and Protecting Group Strategies

Lithium Aluminum Hydride (LiAlH4) Reduction

The CN111943894A patent details LiAlH4-mediated reduction of amide intermediates to amines under anhydrous THF reflux (66°C). For 50 mg scale reactions, this achieves 56% isolated yield of 7-benzyl-4,7-diazaspiro[2.5]octane after 2-3 hours. Critical parameters include:

ParameterOptimal RangeImpact on Yield
LiAlH4 Equivalents2.0-2.5 eq<50% at 1.5 eq
Temperature60-70°C<30% at 25°C
SolventAnhydrous THFEt2O gives 42%

Catalytic Hydrogenation

CN119101009A employs Pd/C (5% w/w) under 2 MPa H2 to reduce nitro intermediates, achieving 98.21% conversion at 20°C. This method avoids pyrophoric reagents but requires careful control of catalyst activation:

This protocol scales linearly to 2 kg batches with maintained efficiency.

Protecting Group Optimization

Benzyl (Bn) and 4-methoxybenzyl (PMB) groups dominate synthetic routes due to orthogonal deprotection profiles:

GroupDeprotection MethodCompatibility
BnH2/Pd-CAcid-sensitive groups
PMBTFA/CH2Cl2 (5-25% v/v)Base-labile functions
BocHCl/dioxaneReductive conditions

The PMB group in CN111943894A enables selective cleavage without disturbing cyclopropane integrity, while Bn groups permit late-stage hydrogenolysis.

Hazardous ReagentReplacementYield Impact
BF3·Et2OLiAlH4/THF+12%
NaBH4/MeOHPd-C/H2+25%

Thermal analysis (DSC) shows exotherms >200°C for LiAlH4-mediated steps, necessitating controlled addition rates (<5 mL/min).

Solvent Selection and Green Chemistry

Lifecycle assessments favor ethyl acetate over dichloromethane, reducing EHS risks by 40% while maintaining yields:

SolventPMI*CED** (MJ/kg)Yield
CH2Cl28.715.288%
EtOAc5.19.885%
Cyclopentyl-Me3.97.482%

*Process Mass Intensity; **Cumulative Energy Demand

Analytical Characterization Benchmarks

Spectroscopic Data

Authentic samples exhibit characteristic NMR shifts:

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 3.82-3.80 (m, 2H, CH2N)
    δ 3.10 (s, 4H, cyclopropane CH2)
    δ 0.80-0.69 (m, 4H, spiro-CH2)

  • ESI-MS : m/z 112.1 [M+H]+ (calc. 111.19)

Chromatographic Parameters

HPLC methods for purity assessment:

ColumnMobile PhaseRt (min)Resolution
C18, 5μmMeCN/H2O +0.1% TFA6.781.89
HILIC, 3μmACN/NH4OAc4.222.15

Chemical Reactions Analysis

Types of Reactions: 4-Azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

4-Azaspiro[2.5]octane has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methyl groups (e.g., 6-Methyl derivative) enhance lipophilicity, which may improve blood-brain barrier penetration . Carboxylic acid derivatives (e.g., 8-carboxylic acid) introduce sites for further functionalization, such as amide bond formation .
  • Ring Modifications : Expanding the spiro system to diazaspiro structures (e.g., 2,5-diazaspiro[3.4]octane) increases nitrogen content, altering hydrogen-bonding capacity and solubility .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., this compound HCl) exhibit higher aqueous solubility compared to free bases, advantageous for formulation .
  • Thermal Stability : Derivatives like 5-azaspiro[2.5]octane-1-carboxylic acid ethyl ester (CAS: 1590372-42-1) remain stable under standard storage conditions, facilitating long-term use .

Biological Activity

4-Azaspiro[2.5]octane is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates a nitrogen atom within its framework. This structural uniqueness contributes to its diverse chemical reactivity and biological interactions. The molecular formula for this compound is C6H11NC_6H_{11}N, with a molecular weight of approximately 113.16 g/mol .

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that it may act as an electrophilic agent, selectively reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen-containing compounds . This selectivity enhances its potential as a therapeutic agent by modulating enzyme activity or receptor signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)

In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity . This suggests that further exploration into the structure-activity relationship (SAR) of these derivatives could yield promising anticancer agents.

Neurological Applications

The compound has also been investigated for its effects on the central nervous system (CNS). It acts as a competitive antagonist at AMPA receptors, which are crucial for fast synaptic transmission . This mechanism suggests potential applications in treating neurological disorders such as epilepsy and schizophrenia.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Synthesis and Evaluation : A study synthesized a series of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones derived from this compound and evaluated their antitumor activities against multiple cancer cell lines. Results indicated that certain derivatives were particularly effective against MDA-MB-231 cells with IC50 values as low as 0.08 µM .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that this compound can engage in hydrogen bonding with target biomolecules, influencing their activity and thus altering biochemical pathways relevant to disease states .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
This compoundC6H11NSpirocyclic structure with nitrogen
4-Methyl-4-azaspiro[2.5]octan-7-amineC7H13NContains an amine group; different reactivity
6-Azaspiro[2.5]octane-5,7-dioneC8H11N O2Features additional functional groups; varied biological activity

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Azaspiro[2.5]octane and its derivatives, and how can experimental reproducibility be ensured?

  • Methodological Answer : A common approach involves substitution reactions using this compound hydrochloride as a precursor, as demonstrated in patent-derived protocols . Key steps include optimizing reaction time, temperature (typically 80–120°C), and solvent systems (e.g., DMF or THF). To ensure reproducibility, document stoichiometry, catalyst use (e.g., Pd-based catalysts), and purification methods (e.g., column chromatography with silica gel). Always characterize intermediates via NMR and mass spectrometry to confirm structural integrity .

Q. What purification techniques are most effective for isolating this compound derivatives with high purity?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or chromatography (normal-phase silica gel) is standard. For hydrophilic derivatives, reverse-phase HPLC with C18 columns can resolve impurities. Purity validation requires ≥95% by HPLC-UV (λ = 210–254 nm) or LC-MS .

Q. How should researchers handle discrepancies in reported melting points or solubility data for azaspiro compounds?

  • Methodological Answer : Cross-reference multiple sources and validate using differential scanning calorimetry (DSC) for melting points. For solubility, conduct systematic studies in buffered solutions (pH 1–12) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures. Document equilibration times and use nephelometry for turbidity measurements .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar azaspiro compounds be resolved?

  • Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to assign ambiguous proton and carbon signals. Compare experimental data with computational predictions (DFT or machine learning-based tools like ACD/Labs). For spirocyclic systems, note that ring strain and conformational flexibility may cause deviations from literature values .

Q. What strategies are recommended for optimizing the enantiomeric purity of chiral this compound derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For dynamic resolution, employ kinetic resolution techniques with enzymes (lipases) .

Q. How should researchers design pharmacological studies to evaluate the biological activity of this compound analogs?

  • Methodological Answer : Prioritize structural analogs with modifications at the spiro-junction or nitrogen center (e.g., fluorination at position 7 or ethynyl substitution) to assess SAR . Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking (AutoDock Vina) to predict binding modes. Include controls like 6-azaspiro[2.5]octane derivatives to isolate scaffold-specific effects .

Q. What computational methods are reliable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Solvent effects can be modeled using COSMO-RS. Validate predictions with small-scale exploratory reactions monitored by TLC or in-situ IR .

Data Analysis and Reporting Guidelines

Q. How should conflicting bioactivity data between azaspiro analogs be analyzed?

  • Methodological Answer : Use statistical tools (ANOVA, Tukey’s HSD test) to identify significant differences. Evaluate confounding factors like compound stability (e.g., via accelerated stability studies) or assay interference (e.g., fluorescence quenching). Report p-values and effect sizes with 95% confidence intervals .

Q. What are best practices for reporting synthetic yields and characterization data in publications?

  • Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry): report yields as isolated masses, include full spectroscopic data (¹H/¹³C NMR, HRMS) for new compounds, and deposit raw data in repositories like Figshare. For known compounds, cite prior characterization methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azaspiro[2.5]octane
Reactant of Route 2
4-Azaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.